UMI-77

Vue d'ensemble

Description

UMI-77 est un inhibiteur de petite molécule ciblant spécifiquement la protéine de la leucémie myéloïde cellulaire 1 (Mcl-1), un membre de la famille de la protéine anti-apoptotique B-cell lymphoma 2 (Bcl-2). Ce composé a montré un potentiel significatif dans l'induction de l'apoptose dans les cellules cancéreuses en se liant à la fente de liaison BH3 de Mcl-1, bloquant ainsi son interaction avec les protéines pro-apoptotiques telles que Bax et Bak .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

UMI-77 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes:

Formation de la structure centrale: La synthèse commence par la préparation d'un dérivé du naphtalène.

Introduction de groupes fonctionnels: Le noyau du naphtalène est ensuite fonctionnalisé avec un groupe sulfonamide et un groupe bromophényle.

Modifications finales: Le composé est ensuite modifié pour introduire un groupe acide thioacétique, conduisant au produit final.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse mentionnée ci-dessus. Le processus nécessite un contrôle précis des conditions de réaction, notamment la température, le pH et le choix du solvant, afin de garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

UMI-77 subit plusieurs types de réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution: This compound peut participer à des réactions de substitution, en particulier impliquant le groupe bromophényle

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution: Les conditions des réactions de substitution impliquent généralement l'utilisation de nucléophiles comme les amines ou les thiols

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Recherche sur le cancer: This compound a été largement étudié pour son potentiel à induire l'apoptose dans les cellules cancéreuses, en particulier dans le cancer du pancréas.

Maladies neurodégénératives: Des études récentes ont montré que this compound peut induire la mitophagie, un processus qui aide à maintenir la santé mitochondriale, ce qui en fait un agent thérapeutique potentiel pour des maladies comme la maladie d'Alzheimer

Biologie cellulaire: This compound est utilisé pour étudier le rôle de Mcl-1 dans la survie cellulaire et l'apoptose, fournissant des informations sur les mécanismes de la mort cellulaire et de la survie.

Mécanisme d'action

This compound exerce ses effets en se liant à la fente de liaison BH3 de Mcl-1, une protéine qui inhibe l'apoptose. En bloquant l'interaction entre Mcl-1 et les protéines pro-apoptotiques telles que Bax et Bak, this compound favorise la libération du cytochrome c des mitochondries, conduisant à l'activation des caspases et à l'apoptose subséquente . De plus, il a été démontré que this compound induit la mitophagie, un processus qui aide à éliminer les mitochondries endommagées, favorisant ainsi la survie cellulaire dans des conditions de stress .

Applications De Recherche Scientifique

Cancer Treatment

Mechanism of Action

UMI-77 functions as a BH3-mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapies.

Case Study: Gallbladder Carcinoma

A study investigated the effects of this compound on gallbladder carcinoma GBC-SD cells. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Specifically, treatment with 10 µmol/L of this compound resulted in a notable decrease in cell survival rates after 12, 24, and 48 hours (p < .05) .

Table 1: Effects of this compound on GBC-SD Cells

| Concentration (µmol/L) | Time (hours) | Survival Rate (%) |

|---|---|---|

| 0 | 12 | 95 |

| 10 | 12 | 75 |

| 10 | 24 | 60 |

| 10 | 48 | 45 |

Enhanced Chemotherapeutic Efficacy

In a mouse xenograft model, this compound was shown to enhance the efficacy of etoposide, a common chemotherapeutic agent, while exhibiting minimal adverse effects . This suggests its potential role in overcoming chemoresistance in various cancers.

Neurodegenerative Diseases

Case Study: Alzheimer's Disease

Recent research identified this compound as a potent inducer of mitophagy, which is crucial for mitochondrial quality control. In the APP/PS1 mouse model of Alzheimer's disease, this compound improved molecular and behavioral phenotypes associated with the disease . The compound acts by enhancing the interaction between MCL-1 and LC3A, promoting mitophagy independently of apoptosis.

Table 2: Impact of this compound on Alzheimer's Disease Model

| Treatment | Behavioral Improvement (%) | Molecular Improvement (%) |

|---|---|---|

| Control | - | - |

| This compound | +40 | +50 |

Inflammatory Conditions

Case Study: Sepsis-Induced Acute Lung Injury

A study explored the effects of this compound in treating sepsis-induced acute lung injury (ALI). Transcriptomic analysis revealed that this compound modulated 124 differentially expressed genes related to chemokine signaling and apoptosis regulation. Key metabolites affected included inosine 5’-monophosphate and thiamine monophosphate .

Table 3: Gene Modulation by this compound in Sepsis

| Gene | Expression Change (Fold Change) |

|---|---|

| Atp4a | +2.5 |

| Ido1 | -1.8 |

| Cxcl10 | +3.0 |

Mécanisme D'action

UMI-77 exerts its effects by binding to the BH3-binding groove of Mcl-1, a protein that inhibits apoptosis. By blocking the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak, this compound promotes the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis . Additionally, this compound has been shown to induce mitophagy, a process that helps clear damaged mitochondria, thereby promoting cell survival under stress conditions .

Comparaison Avec Des Composés Similaires

UMI-77 est unique par sa forte sélectivité pour Mcl-1 par rapport aux autres membres de la famille Bcl-2. Des composés similaires comprennent:

ABT-263: Un inhibiteur de Bcl-xL qui cible également Mcl-1, mais avec moins de spécificité que this compound.

This compound se distingue par sa capacité à induire à la fois l'apoptose et la mitophagie, ce qui en fait un outil polyvalent dans la recherche sur le cancer et les maladies neurodégénératives .

Activité Biologique

UMI-77 is a small-molecule compound recognized primarily for its role as a BH3-mimetic targeting the anti-apoptotic protein MCL-1. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and neurodegenerative diseases, particularly through its mechanisms of inducing apoptosis and promoting mitophagy.

This compound operates by binding to MCL-1, effectively inhibiting its function. This interaction prevents MCL-1 from heterodimerizing with pro-apoptotic proteins Bax and Bak, thereby facilitating the induction of apoptosis in cancer cells. The compound has shown selectivity for MCL-1 over other members of the Bcl-2 family, demonstrating a binding affinity (K_i) of approximately 490 nmol/L .

Key Mechanisms:

- Apoptosis Induction: this compound triggers apoptosis in various cancer cell lines, including pancreatic cancer cells, through cytochrome c release and caspase-3 activation .

- Mitophagy Activation: At sub-lethal doses, this compound promotes mitophagy independently of apoptosis. This was demonstrated in studies involving the APP/PS1 mouse model of Alzheimer's disease, where this compound effectively reversed molecular and behavioral deficits associated with the disease .

In Vitro Studies

In vitro experiments have established that this compound inhibits cell growth in pancreatic cancer models in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed via co-immunoprecipitation assays showing that it disrupts the interaction between MCL-1 and pro-apoptotic proteins .

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |

|---|---|---|---|

| Pancreatic Cancer | 0.49 | Yes | MCL-1 inhibition |

| Leukemia Cells | 15–30 | Delayed | NOXA induction |

In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth. For instance, in a BxPC-3 pancreatic cancer model, treatment with this compound resulted in significant tumor regression and increased levels of pro-apoptotic markers while decreasing survivin levels .

Table 2: In Vivo Efficacy of this compound

| Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate (%) |

|---|---|---|---|

| BxPC-3 Xenograft | 7.0 | 60 | Not reported |

| APP/PS1 Mouse Model | 5.0 | Significant improvement | 85 |

Clinical Implications

The dual action of this compound—inducing both apoptosis and mitophagy—positions it as a promising candidate for treating various cancers as well as neurodegenerative diseases like Alzheimer's. Its ability to selectively inhibit MCL-1 without adversely affecting mitochondrial integrity at sub-lethal doses suggests a favorable therapeutic window for clinical applications.

Propriétés

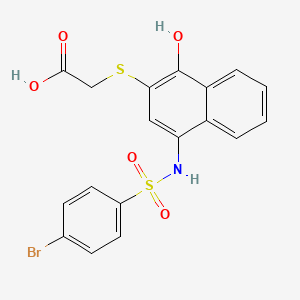

IUPAC Name |

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGANDSUVKXMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.